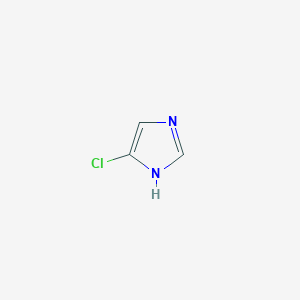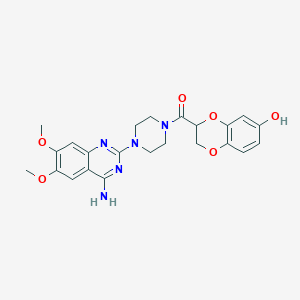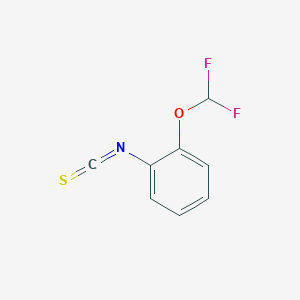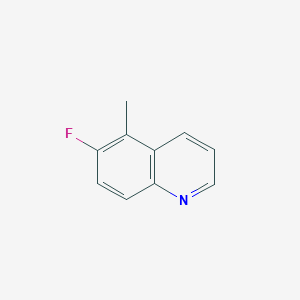
4-Fluorononan-5-one
Overview
Description
4-Fluorononan-5-one, also known as 4-F-5-K or para-fluorononanone, is a synthetic compound that belongs to the family of cathinones. It is a research chemical that has gained popularity among scientists due to its unique properties and potential applications in various fields of research.
Scientific Research Applications
4-Fluorononan-5-one has a wide range of potential applications in scientific research. It has been used as a precursor for the synthesis of other compounds, such as substituted cathinones and amphetamines. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, 4-Fluorononan-5-one has been investigated for its pharmacological properties, including its potential as a psychoactive substance.
Mechanism Of Action
The mechanism of action of 4-Fluorononan-5-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This results in an increase in the levels of these neurotransmitters in the brain, leading to stimulating effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Fluorononan-5-one are not well studied. However, it is believed to have similar effects to other cathinones, including increased heart rate, blood pressure, and body temperature. It may also cause euphoria, increased energy, and decreased appetite. Further research is needed to fully understand the effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Fluorononan-5-one in lab experiments is its unique properties. It has a high melting point and is soluble in organic solvents, making it easy to handle and purify. Additionally, it has potential applications in various fields of research, including pharmacology, chemistry, and material science.
However, there are also limitations to using 4-Fluorononan-5-one in lab experiments. It is a synthetic compound that is not found in nature, and its effects on living organisms are not well understood. Additionally, it may have potential health risks if not handled properly.
Future Directions
There are many future directions for research on 4-Fluorononan-5-one. One area of interest is its potential as a fluorescent probe for the detection of metal ions. Additionally, it may have potential applications in the development of new drugs for the treatment of neurological disorders. Further research is also needed to fully understand its mechanism of action and potential health risks.
In conclusion, 4-Fluorononan-5-one is a synthetic compound that has gained popularity among scientists due to its unique properties and potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
properties
CAS RN |
101327-89-3 |
|---|---|
Product Name |
4-Fluorononan-5-one |
Molecular Formula |
C9H17FO |
Molecular Weight |
160.23 g/mol |
IUPAC Name |
4-fluorononan-5-one |
InChI |
InChI=1S/C9H17FO/c1-3-5-7-9(11)8(10)6-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
HVFXMDJVVWOWSD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C(CCC)F |
Canonical SMILES |
CCCCC(=O)C(CCC)F |
synonyms |
5-Nonanone, 4-fluoro- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

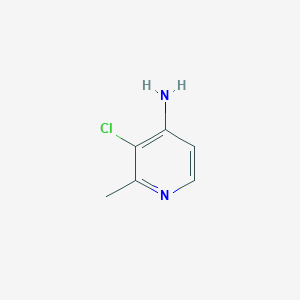
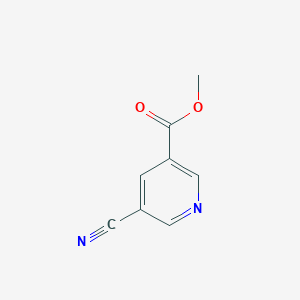
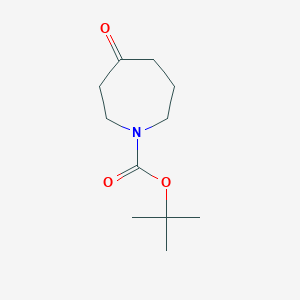
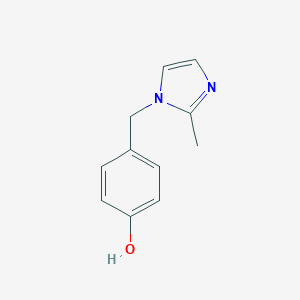
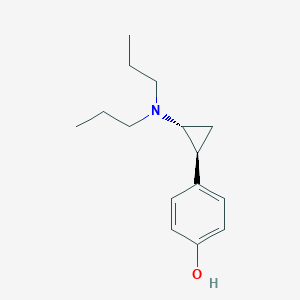
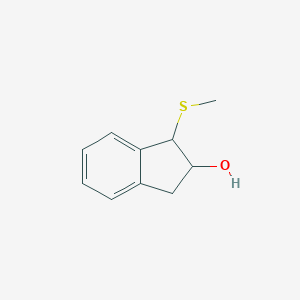
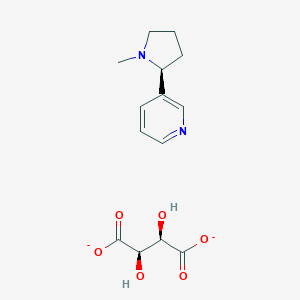
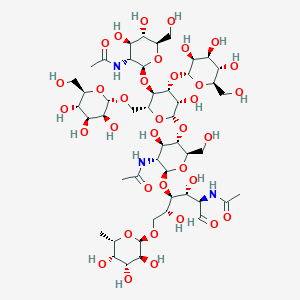
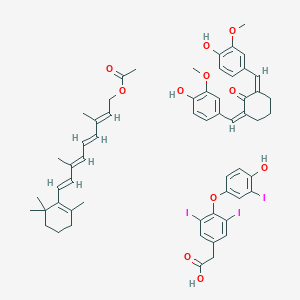
![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)
